N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity. The compound is classified as a sulfonamide derivative, which often exhibits various pharmacological properties, including antibacterial and anti-inflammatory effects.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to a nitrogen atom. Sulfonamides are widely recognized in medicinal chemistry for their diverse biological activities, particularly in the development of antimicrobial agents.
The synthesis of N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step reactions that incorporate various reagents and conditions.
The specific reaction pathways often involve nucleophilic substitutions and condensation reactions to form the desired sulfonamide structure. The synthesis may also require purification steps such as recrystallization or chromatography to isolate the final product in high purity.
The compound features a complex molecular structure that includes:
The InChI key for this compound is RKXBDEKGLSLZSQ-UHFFFAOYSA-N
, and its canonical SMILES representation is CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
. This structural data is crucial for computational modeling and predicting the compound's interactions with biological targets.
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can participate in several chemical reactions:
Each reaction requires careful optimization of conditions such as pH, temperature, and concentration to maximize yield and selectivity.
The mechanism of action for N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is not fully elucidated but is hypothesized based on its structural features:
Further studies are required to confirm these mechanisms through biochemical assays and molecular docking studies.
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically exhibits:
Key chemical properties include:
This compound has potential applications in:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7